4-Cyclobutylmethoxybenzylamine
Overview
Description
Scientific Research Applications
Synthesis of Derivatives : A study by Shajari et al. (2012) highlights an efficient one-pot, four-component synthesis of N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives, utilizing cyclobutanone, dibenzylamine, and (isocyanoimino) triphenylphosphorane in the presence of aromatic carboxylic acids. This process occurs smoothly at room temperature and under neutral conditions, yielding high-quality derivatives (Shajari et al., 2012).
Inhibition of Nucleoside Transport Proteins : Tromp et al. (2005) investigated the synthesis and biological evaluation of compounds less polar than 4-nitrobenzylthioinosine (NBTI). They found that introducing an alkylamine substituent at the C(8)-position of N(6)-cyclopentyladenosine (CPA) increased affinity for the transport protein. This study provides insights into the potential biochemical applications of similar compounds (Tromp et al., 2005).
Metabolic Profile of Psychoactive Substances : A study by Šuláková et al. (2021) examined the metabolic profile of 25CN-NBOMe, a novel psychedelic substance, in rats, human liver microsomes, and C. elegans. This research is significant for understanding the biotransformation and potential risks associated with psychoactive substances (Šuláková et al., 2021).
Gas Chromatography and Mass Spectrometry Analysis : Abiedalla et al. (2021) focused on the gas chromatographic separations and mass spectrometric analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. This study is relevant for understanding the properties of novel psychoactive substances (Abiedalla et al., 2021).
Discovery of New Compounds : Guo et al. (2015) isolated new 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, a traditional medicinal plant. These compounds may have potential therapeutic applications (Guo et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[4-(cyclobutylmethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-8-10-4-6-12(7-5-10)14-9-11-2-1-3-11/h4-7,11H,1-3,8-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKPXGOFMPLWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclobutylmethoxy)phenyl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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